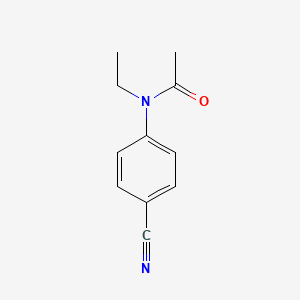
Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn” is a peptide composed of 14 amino acids. Each amino acid in this sequence plays a crucial role in the structure and function of the peptide. Peptides like this one are fundamental in various biological processes and have significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Each amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides. The use of high-throughput techniques and advanced purification methods ensures the production of high-purity peptides.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted to alter their properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Site-directed mutagenesis techniques.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Applications De Recherche Scientifique
Peptides like “Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their roles in cellular processes and signaling pathways.
Medicine: Investigated for therapeutic potential, including as drug candidates.
Industry: Utilized in the development of biomaterials and as catalysts in chemical reactions.
Mécanisme D'action
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger a cascade of biochemical events, leading to various physiological effects. The specific pathways involved depend on the peptide’s sequence and structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu: A similar peptide missing the final asparagine residue.
Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn-ala: An extended version of the peptide with an additional alanine residue.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. Variations in the sequence can significantly alter the peptide’s properties and biological activity.
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H105N21O23/c1-30(2)21-41(59(103)85-45(67(111)112)25-49(71)93)82-62(106)46(28-90)86-57(101)39(11-9-19-75-68(72)73)80-64(108)53(32(5)6)88-63(107)47-12-10-20-89(47)66(110)34(8)78-58(102)44(26-51(96)97)83-60(104)43(23-36-27-74-29-76-36)84-65(109)52(31(3)4)87-61(105)42(22-35-13-15-37(91)16-14-35)81-54(98)33(7)77-56(100)40(17-18-50(94)95)79-55(99)38(69)24-48(70)92/h13-16,27,29-34,38-47,52-53,90-91H,9-12,17-26,28,69H2,1-8H3,(H2,70,92)(H2,71,93)(H,74,76)(H,77,100)(H,78,102)(H,79,99)(H,80,108)(H,81,98)(H,82,106)(H,83,104)(H,84,109)(H,85,103)(H,86,101)(H,87,105)(H,88,107)(H,94,95)(H,96,97)(H,111,112)(H4,72,73,75)/t33-,34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-,53-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGKAEXGQSZLET-BHPFZRTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H105N21O23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1584.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(Trichloroacetyl)phenyl]benzamide](/img/structure/B588668.png)
![cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B588671.png)



![D-VALINE, 3-METHYL-N-[(PHENYLMETHOXY)CARBONYL]-, METHYL ESTER](/img/new.no-structure.jpg)
![3-(1H-Benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B588680.png)



